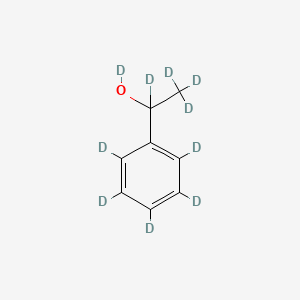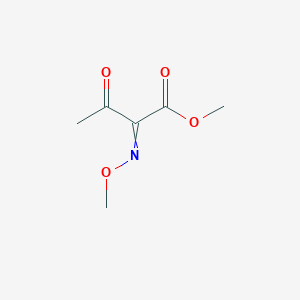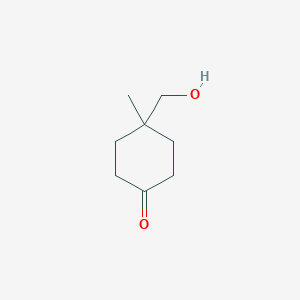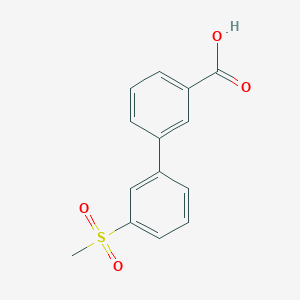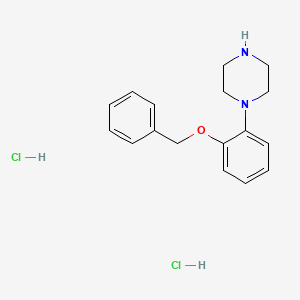
3-(2-氯苯基)-1-环丙基丙-2-烯-1-酮
描述
3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one is a useful research compound. Its molecular formula is C12H11ClO and its molecular weight is 206.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理治疗应用
查尔酮,包括“3-(2-氯苯基)-1-环丙基丙-2-烯-1-酮”,在现有文献中得到很好的研究,并展示了各种药理治疗特性 . 它们已显示出抗菌、抗真菌、抗炎和抗癌特性 . 查尔酮环中存在反应性α,β-不饱和体系,显示出不同的潜在药理特性,包括抑制酶活性、抗癌、抗炎、抗菌、抗真菌、抗疟疾、抗原生动物和抗丝虫活性 .
抗真菌功效
查尔酮“3-(2-氯苯基)-1-(2'-羟基-4',6'-二甲氧基苯基)丙-2-烯-1-酮”对标准化红色毛癣菌菌株表现出最高的抗真菌功效 . 它还抑制了所有十种 T. rubrum 的临床分离株。
抗惊厥活性
作为潜在的抗惊厥药物,合成了一系列新的 3-(2-氯苯基)- 和 3-(3-氯苯基)-吡咯烷-2,5-二酮-乙酰胺衍生物,其中包括“3-(2-氯苯基)-1-环丙基丙-2-烯-1-酮” . 最有效的物质 3-(2-氯苯基)-1-{2-[4-(4-氟苯基)哌嗪-1-基]-2-氧乙基}-吡咯烷-2,5-二酮 的 ED 50 值和保护指数值优于参考药物戊酸 .
镇痛活性
由于抗惊厥药物通常在神经性疼痛管理中有效,因此还在甲醛模型中研究了两种有希望的化合物的镇痛活性 . 最有效的化合物最可能的分子作用机制依赖于与神经元电压敏感钠(位点 2)和 L 型钙通道的相互作用 .
神经毒性和肝毒性
化合物 6 和 19 也测试了其神经毒性和肝毒性,结果显示没有明显的细胞毒性作用 .
色谱法或质谱法应用
虽然与“3-(2-氯苯基)-1-环丙基丙-2-烯-1-酮”没有直接关系,但 Avantor 拥有使您的色谱法或质谱法应用高效运行的资源 . 这可能适用于“3-(2-氯苯基)-1-环丙基丙-2-烯-1-酮”及其衍生物的分析和研究。
作用机制
Target of Action
Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. The specific targets of a compound depend on its chemical structure and properties .
Mode of Action
The compound might bind to its target protein and alter its function. This could inhibit or enhance the protein’s activity, leading to changes in cellular processes .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
After administration, the compound would be absorbed into the body, distributed to various tissues, metabolized (usually in the liver), and eventually excreted. These processes determine the compound’s bioavailability, half-life, and potential for side effects .
Result of Action
The ultimate effects of the compound depend on the processes it influences. This could range from changes in cell behavior to systemic effects on the whole organism .
Action Environment
Various environmental factors can influence the compound’s action. For example, pH and temperature can affect the compound’s stability and its interactions with target proteins. Additionally, the presence of other compounds (such as drugs or nutrients) could influence its absorption, distribution, metabolism, and excretion .
属性
IUPAC Name |
3-(2-chlorophenyl)-1-cyclopropylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c13-11-4-2-1-3-9(11)7-8-12(14)10-5-6-10/h1-4,7-8,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWHQTRJTXBIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C=CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738512 | |
| Record name | 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928264-57-7 | |
| Record name | 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethyl}amine hydrochloride](/img/structure/B1493860.png)
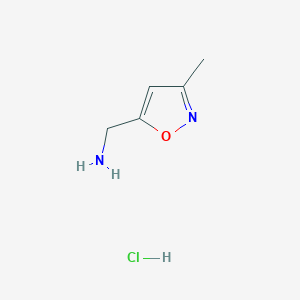
![[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride](/img/structure/B1493869.png)
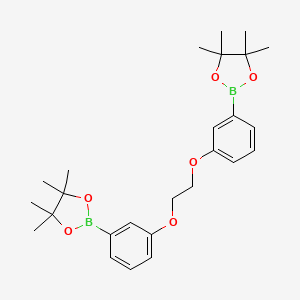
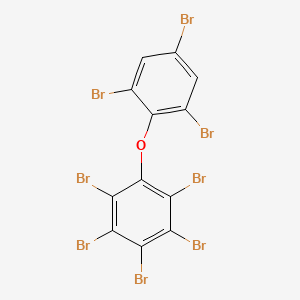
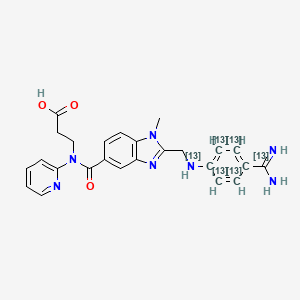
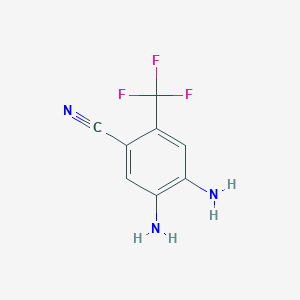
![7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1493896.png)
